molecular formula C11H15ClN4 B13665975 7-(Piperazin-1-yl)-1H-indazole hydrochloride

7-(Piperazin-1-yl)-1H-indazole hydrochloride

Cat. No.: B13665975
M. Wt: 238.72 g/mol
InChI Key: XLHDNKFOILZSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a piperazine ring attached to an indazole moiety, forming a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced methods utilized in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound acts as a hydrogen bond donor/acceptor, enhancing its interactions with receptors and increasing its water solubility and bioavailability . This interaction modulates the activity of various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 7-chloro-4-(piperazin-1-yl)quinoline
  • Brexpiprazole

Comparison: 7-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole moiety, which distinguishes it from other piperazine derivatives.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

7-piperazin-1-yl-1H-indazole;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c1-2-9-8-13-14-11(9)10(3-1)15-6-4-12-5-7-15;/h1-3,8,12H,4-7H2,(H,13,14);1H

InChI Key

XLHDNKFOILZSCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2NN=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.